![molecular formula C18H16N2O B4300273 4-(2-furyl)-3-methyl-6-phenyl-4,5-dihydro-1H-indazole](/img/structure/B4300273.png)
4-(2-furyl)-3-methyl-6-phenyl-4,5-dihydro-1H-indazole
Overview
Description
4-(2-furyl)-3-methyl-6-phenyl-4,5-dihydro-1H-indazole, also known as FMPI, is a synthetic compound that has been widely studied for its potential applications in scientific research. This heterocyclic compound has been found to possess a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The exact mechanism of action of 4-(2-furyl)-3-methyl-6-phenyl-4,5-dihydro-1H-indazole is not fully understood, but it is believed to act through a variety of pathways. In cancer cells, 4-(2-furyl)-3-methyl-6-phenyl-4,5-dihydro-1H-indazole has been shown to induce apoptosis by activating caspase-3 and caspase-9. In neuropharmacology, 4-(2-furyl)-3-methyl-6-phenyl-4,5-dihydro-1H-indazole has been found to modulate the activity of GABA receptors, leading to its anxiolytic and antidepressant effects. In cardiovascular research, 4-(2-furyl)-3-methyl-6-phenyl-4,5-dihydro-1H-indazole has been shown to activate potassium channels, leading to vasodilation.
Biochemical and Physiological Effects:
4-(2-furyl)-3-methyl-6-phenyl-4,5-dihydro-1H-indazole has been found to have a range of biochemical and physiological effects. In addition to its effects on cancer cells, anxiety, depression, and hypertension, 4-(2-furyl)-3-methyl-6-phenyl-4,5-dihydro-1H-indazole has also been shown to have antioxidant and anti-inflammatory effects. It has been found to inhibit the activity of COX-2, an enzyme involved in inflammation, and to scavenge free radicals, reducing oxidative stress.
Advantages and Limitations for Lab Experiments
4-(2-furyl)-3-methyl-6-phenyl-4,5-dihydro-1H-indazole has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in high yield and purity. It has a well-defined chemical structure, making it easy to study its effects on biological systems. However, 4-(2-furyl)-3-methyl-6-phenyl-4,5-dihydro-1H-indazole also has some limitations. It is relatively new, and its long-term effects on biological systems are not fully understood. It may also have off-target effects that need to be further investigated.
Future Directions
There are several future directions for research on 4-(2-furyl)-3-methyl-6-phenyl-4,5-dihydro-1H-indazole. One area of interest is its potential as a treatment for cancer. Further studies are needed to investigate its effects on different types of cancer cells and to determine its efficacy in vivo. Another area of interest is its potential as a treatment for anxiety and depression. More studies are needed to investigate its effects on different animal models and to determine its safety and efficacy in humans. Finally, 4-(2-furyl)-3-methyl-6-phenyl-4,5-dihydro-1H-indazole's antioxidant and anti-inflammatory effects make it a promising candidate for further investigation in the treatment of other diseases, such as cardiovascular disease and neurodegenerative diseases.
Scientific Research Applications
4-(2-furyl)-3-methyl-6-phenyl-4,5-dihydro-1H-indazole has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuropharmacology, and cardiovascular research. In cancer research, 4-(2-furyl)-3-methyl-6-phenyl-4,5-dihydro-1H-indazole has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. In neuropharmacology, 4-(2-furyl)-3-methyl-6-phenyl-4,5-dihydro-1H-indazole has been found to have anxiolytic and antidepressant effects, making it a potential treatment for anxiety and depression. In cardiovascular research, 4-(2-furyl)-3-methyl-6-phenyl-4,5-dihydro-1H-indazole has been shown to have vasodilatory effects, making it a potential treatment for hypertension.
properties
IUPAC Name |
4-(furan-2-yl)-3-methyl-6-phenyl-4,5-dihydro-2H-indazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c1-12-18-15(17-8-5-9-21-17)10-14(11-16(18)20-19-12)13-6-3-2-4-7-13/h2-9,11,15H,10H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJQIKNMMQJRGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(CC(=CC2=NN1)C3=CC=CC=C3)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(furan-2-yl)-3-methyl-6-phenyl-4,5-dihydro-1H-indazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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